

# Phenpromethamine Hydrochloride: A Technical Guide to its Pharmacological and Toxicological Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Phenpromethamine hydrochloride*

Cat. No.: *B134826*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Phenpromethamine hydrochloride** is a synthetic sympathomimetic amine, structurally related to amphetamines, that has a history of use as a nasal decongestant. It primarily functions as a central nervous system stimulant by acting as a norepinephrine-dopamine releasing agent. This technical guide provides a comprehensive overview of the pharmacology and toxicology of **phenpromethamine hydrochloride**, summarizing available quantitative data, detailing experimental methodologies, and visualizing key pathways to support further research and drug development efforts. Despite its historical use, detailed public data on its toxicology and pharmacokinetics remain limited.

## Introduction

Phenpromethamine, also known as N,β-dimethylphenethylamine, was formerly marketed under the brand name Vonedrine as a nasal decongestant in an inhaler formulation from 1943 until 1960.<sup>[1]</sup> As a member of the phenethylamine class, it shares structural similarities with other stimulants such as amphetamine and methamphetamine. Its primary mechanism of action is the release of the monoamine neurotransmitters norepinephrine and dopamine.<sup>[1]</sup> Due to its stimulant properties, phenpromethamine is a substance banned by the World Anti-Doping Agency (WADA).<sup>[2]</sup> In recent years, it has also been identified as an undeclared ingredient in

some dietary supplements. This guide aims to consolidate the available scientific information on the pharmacology and toxicology of **phenpromethamine hydrochloride** to serve as a resource for the scientific community.

## Pharmacology

### Mechanism of Action

**Phenpromethamine hydrochloride** is a monoamine releasing agent (MRA), exerting its effects by increasing the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft.<sup>[1]</sup> This is achieved through a complex series of interactions with monoamine transporters.

- Monoamine Transporter Interaction: Phenpromethamine acts as a substrate for the norepinephrine transporter (NET) and the dopamine transporter (DAT). It is taken up into the presynaptic neuron via these transporters.
- Vesicular Monoamine Transporter 2 (VMAT2) Interaction: Once inside the neuron, phenpromethamine interacts with VMAT2 on synaptic vesicles. This interaction disrupts the proton gradient and leads to the release of norepinephrine and dopamine from the vesicles into the cytoplasm.
- Reverse Transport: The increased cytoplasmic concentration of these neurotransmitters causes the reversal of NET and DAT, leading to their efflux from the presynaptic terminal into the synapse.

[Click to download full resolution via product page](#)

**Figure 1:** Mechanism of Phenpromethamine as a Monoamine Releasing Agent.

## Pharmacodynamics

The primary pharmacodynamic effects of **phenpromethamine hydrochloride** are a consequence of its ability to release norepinephrine and dopamine.

Table 1: In Vitro Pharmacodynamic Properties of Phenpromethamine

| Parameter                     | Value  | Species | Assay System          | Reference           |
|-------------------------------|--------|---------|-----------------------|---------------------|
| Norepinephrine Release (EC50) | 154 nM | Rat     | Brain<br>Synaptosomes | <a href="#">[1]</a> |
| Dopamine Release (EC50)       | 574 nM | Rat     | Brain<br>Synaptosomes | <a href="#">[1]</a> |

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

The sympathomimetic effects of phenpromethamine include central nervous system stimulation, leading to increased alertness and locomotor activity, and cardiovascular effects such as increased heart rate and blood pressure.[\[3\]](#)

While some sources have anecdotally referred to phenpromethamine as an antihistamine, there is no substantive scientific evidence to support this classification. Its primary pharmacological profile is that of a sympathomimetic amine.

## Pharmacokinetics

Detailed pharmacokinetic data for **phenpromethamine hydrochloride** in humans or animals are not readily available in the public domain. Based on its structural similarity to other phenethylamines, it is likely to be absorbed orally, distributed to the central nervous system, and undergo hepatic metabolism. However, specific parameters such as bioavailability, volume of distribution, clearance, and half-life have not been formally reported.

## Toxicology

Comprehensive toxicological data for **phenpromethamine hydrochloride** are scarce. No formal acute toxicity studies providing LD50 (median lethal dose) values are publicly available.

## General Toxicity

As a sympathomimetic amine and CNS stimulant, the toxicological profile of phenpromethamine is expected to be similar to that of other amphetamine-like compounds. Adverse effects are generally an extension of its pharmacological actions and can include:

- Cardiovascular: Tachycardia, hypertension, arrhythmias, and in severe cases, myocardial ischemia.
- Central Nervous System: Insomnia, agitation, anxiety, paranoia, and in high doses, psychosis and seizures.
- Other: Decreased appetite, weight loss, and tremors.

## Neurotoxicity

Chronic and high-dose use of monoamine releasing agents, particularly those affecting the dopaminergic system, has been associated with neurotoxic effects. While no specific neurotoxicity studies on phenpromethamine have been identified, the potential for such effects should be considered, given its mechanism of action.

## Experimental Protocols

Detailed experimental protocols specific to **phenpromethamine hydrochloride** are not widely published. The following sections outline general methodologies that would be appropriate for investigating its pharmacological and toxicological properties.

### Monoamine Release Assay

This *in vitro* assay is used to determine the potency and efficacy of a compound in inducing the release of monoamines from neuronal preparations.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [chemsafetypro.com](http://chemsafetypro.com) [chemsafetypro.com]
- 2. [scantox.com](http://scantox.com) [scantox.com]

- 3. Safety Pharmacology - IITRI [iitri.org]
- To cite this document: BenchChem. [Phenpromethamine Hydrochloride: A Technical Guide to its Pharmacological and Toxicological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b134826#phenpromethamine-hydrochloride-pharmacology-and-toxicology-profile]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)